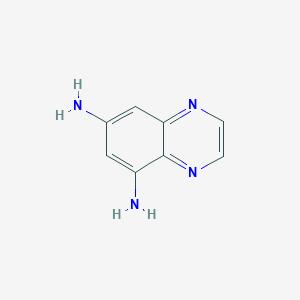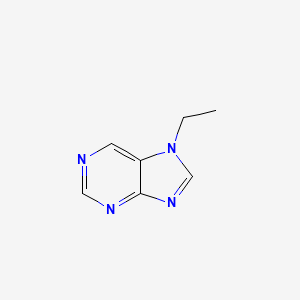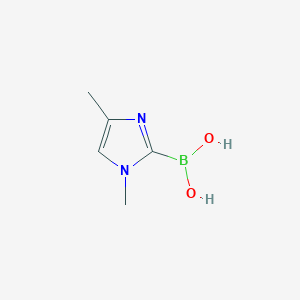
(1,4-Dimethyl-1H-imidazol-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Dimethyl-1H-imidazol-2-yl)boronic acid is a boronic acid derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dimethyl-1H-imidazol-2-yl)boronic acid typically involves the reaction of 1,4-dimethylimidazole with a boronic acid derivative. One common method is the palladium-catalyzed coupling reaction, where 1,4-dimethylimidazole is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as toluene or dimethylformamide, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
(1,4-Dimethyl-1H-imidazol-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a wide range of new compounds with varying properties.
科学的研究の応用
Chemistry
In chemistry, (1,4-Dimethyl-1H-imidazol-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug discovery and development. Boronic acid derivatives are known to inhibit proteases and other enzymes, making them useful in the design of enzyme inhibitors. Additionally, imidazole derivatives have shown antimicrobial and anticancer activities, suggesting potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its unique chemical properties enable the development of materials with specific functionalities and improved performance.
作用機序
The mechanism of action of (1,4-Dimethyl-1H-imidazol-2-yl)boronic acid involves its interaction with molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1H-Imidazol-2-yl)boronic acid: Similar structure but lacks the dimethyl groups.
(1,3-Dimethyl-1H-imidazol-2-yl)boronic acid: Similar structure with different methyl group positions.
(1-Phenyl-1H-imidazol-2-yl)boronic acid: Contains a phenyl group instead of methyl groups.
Uniqueness
(1,4-Dimethyl-1H-imidazol-2-yl)boronic acid is unique due to the presence of two methyl groups at positions 1 and 4 of the imidazole ring. These methyl groups can influence the compound’s chemical reactivity, solubility, and binding interactions, making it distinct from other imidazole-based boronic acids. The specific positioning of the methyl groups can also affect the compound’s steric and electronic properties, leading to different biological and chemical behaviors.
特性
分子式 |
C5H9BN2O2 |
|---|---|
分子量 |
139.95 g/mol |
IUPAC名 |
(1,4-dimethylimidazol-2-yl)boronic acid |
InChI |
InChI=1S/C5H9BN2O2/c1-4-3-8(2)5(7-4)6(9)10/h3,9-10H,1-2H3 |
InChIキー |
OZAALJKFFKSFQJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC(=CN1C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)


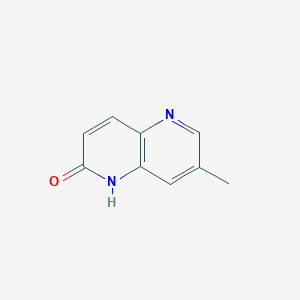


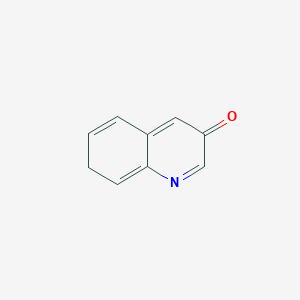

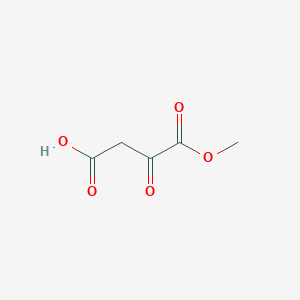
![2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine]](/img/structure/B11922585.png)
